molecular formula C16H17ClN2O B6244643 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 65-39-4

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6244643
CAS No.: 65-39-4
M. Wt: 288.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound is characterized by the presence of an indole ring system substituted with a phenoxy group and an ethanamine side chain, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Phenoxy Substitution: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the indole ring.

    Ethanamine Side Chain Addition: The ethanamine side chain can be attached via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

    Coupling Reactions: Biaryl or alkyne derivatives.

Scientific Research Applications

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: Similar structure but with chlorine substitutions.

    2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Similar structure but with a methoxy group.

Uniqueness

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the phenoxy group, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

65-39-4

Molecular Formula

C16H17ClN2O

Molecular Weight

288.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.